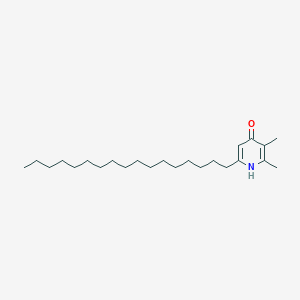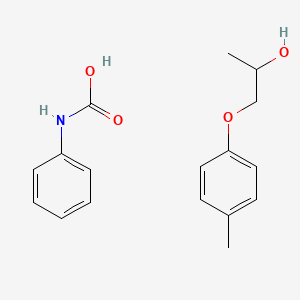
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is an organic compound that features both an alcohol and a carbamic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The compound’s structure includes a phenyl ring substituted with a methyl group and a propanol chain, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a reducing agent like lithium aluminum hydride to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylphenoxy)propan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
化学反応の分析
Types of Reactions
1-(4-Methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl ring and carbamic acid group allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1-(2-Methylphenoxy)propan-2-ol
- 1-(4-Methoxyphenoxy)propan-2-ol
- 1-Phenoxy-2-propanol
Uniqueness
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is unique due to the presence of both the methylphenoxy and carbamic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
CAS番号 |
65387-57-7 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
1-(4-methylphenoxy)propan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H14O2.C7H7NO2/c1-8-3-5-10(6-4-8)12-7-9(2)11;9-7(10)8-6-4-2-1-3-5-6/h3-6,9,11H,7H2,1-2H3;1-5,8H,(H,9,10) |
InChIキー |
OUOIMVDDTFSCSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(C)O.C1=CC=C(C=C1)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


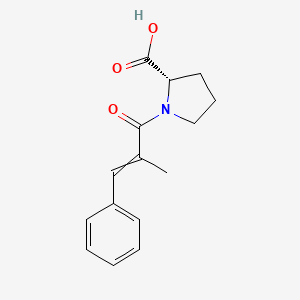
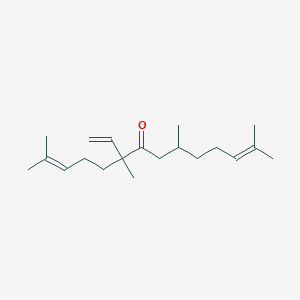

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

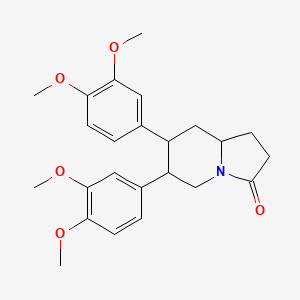
stannane](/img/structure/B14485260.png)
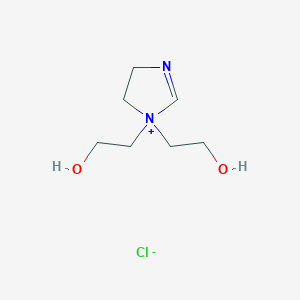
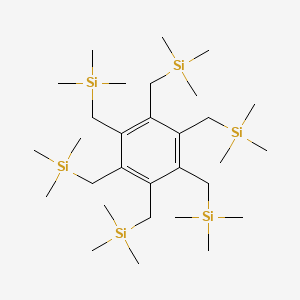
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
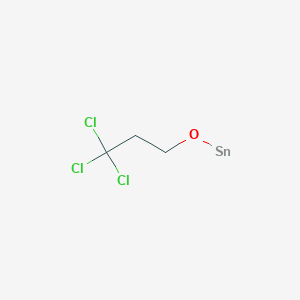

![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
